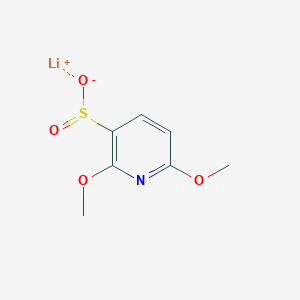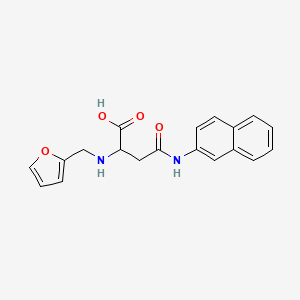
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as FNAOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FNAOB is a small molecule inhibitor that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV.
実験室実験の利点と制限
One of the main advantages of using 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and proteins. This compound has been found to selectively inhibit the activity of HDACs and COX-2, making it a useful tool for studying the role of these enzymes in biological processes. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Moreover, the efficacy of this compound may vary depending on the type of cancer cell or disease being studied, making it important to conduct further research to determine its effectiveness in different contexts.
将来の方向性
There are several future directions for research on 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. One potential application is in the development of cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory and anti-viral properties, which could be useful in the treatment of other diseases such as rheumatoid arthritis and HIV. Moreover, further research is needed to determine the efficacy of this compound in different contexts and to optimize its synthesis process for large-scale production. Overall, this compound has significant potential for the development of new drugs and therapies in the field of medicine.
合成法
The synthesis of 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of furan-2-ylmethylamine and naphthalen-2-ylamine, which are then reacted with ethyl 4-chloro-3-oxobutanoate to form the desired product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
科学的研究の応用
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV.
特性
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(11-17(19(23)24)20-12-16-6-3-9-25-16)21-15-8-7-13-4-1-2-5-14(13)10-15/h1-10,17,20H,11-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVNFKWYJUFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

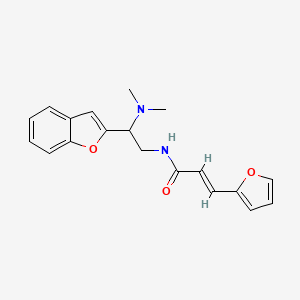
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)
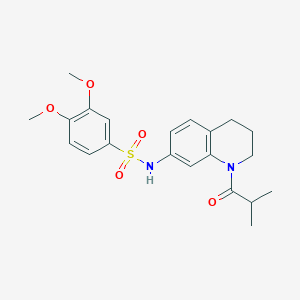
![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)
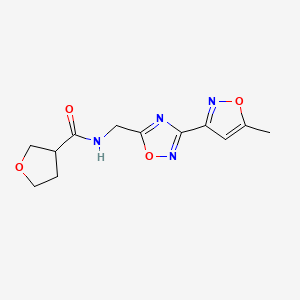
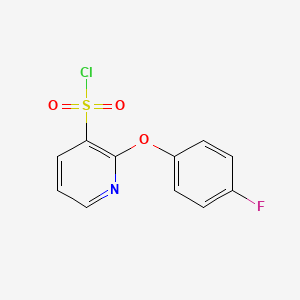

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
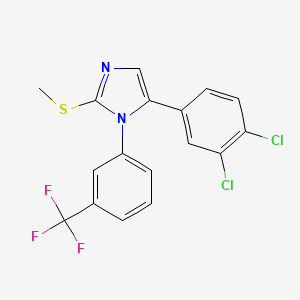

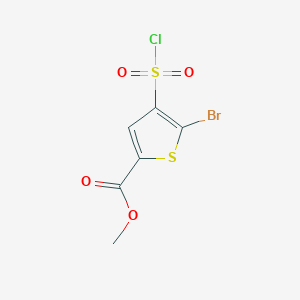
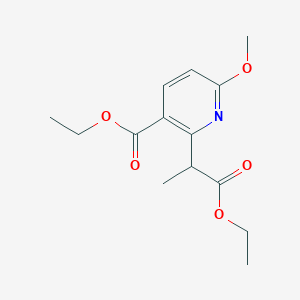
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone](/img/structure/B2621279.png)
